N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide
Description
N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a thiazolidinedione (TZD) derivative characterized by a 2,4-dioxothiazolidin-3-yl core fused to a cyclohexyl group and a 2-fluorophenoxyacetamide side chain. The cyclohexyl and fluorophenoxy moieties may enhance lipophilicity and target selectivity compared to simpler TZD derivatives .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-11-5-1-4-8-14(11)24-9-15(21)19-12-6-2-3-7-13(12)20-16(22)10-25-17(20)23/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVLPJVMJHFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)COC2=CC=CC=C2F)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in nucleophilic substitution reactions.
Fluorophenoxy Acetamide Synthesis: The fluorophenoxy acetamide moiety can be synthesized by reacting 2-fluorophenol with chloroacetyl chloride, followed by amination with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.
Substitution: The aromatic fluorine in the fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxyacetamides.
Scientific Research Applications
Diabetes Management
Research indicates that compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide exhibit significant antidiabetic effects. In vivo studies have shown that thiazolidinedione derivatives can effectively lower blood glucose levels in diabetic models. Molecular docking studies further suggest strong binding affinities to proteins involved in glucose metabolism, indicating their therapeutic potential in diabetes management .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound. Studies have demonstrated that thiazolidinedione derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities showed percent growth inhibitions exceeding 75% against several cancer types, including ovarian and lung cancers . The mechanism involves modulation of pathways related to cell proliferation and apoptosis.
Antioxidant Properties
The compound also exhibits promising antioxidant activity. Research has indicated that similar thiazolidinedione derivatives can inhibit lipid peroxidation effectively, which is crucial for preventing oxidative stress-related damage in cells. This property makes it a candidate for further exploration in conditions related to oxidative stress .
Antimicrobial Activity
Studies on 2,4-dioxothiazolidine derivatives have suggested their potential as fungicides due to broad-spectrum antimicrobial properties. This versatility highlights the thiazolidine scaffold's capability in developing compounds with diverse biological activities .
Case Study 1: Thiazolidinedione Derivatives
A study focused on modifying the cyclohexyl position of thiazolidinedione derivatives revealed significant impacts on both antioxidant activity and glucose metabolism regulation. The best-performing compounds demonstrated effective inhibition of oxidative stress markers, indicating their potential utility in therapeutic applications.
Case Study 2: Anticancer Investigations
In a comparative study of various thiazolidinedione derivatives, researchers found that specific modifications led to enhanced anticancer activity against multiple cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy against cancer .
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl-containing TZDs like 7c demonstrate potent anticancer activity (IC₅₀ = 2.1–4.8 µM against MCF-7 and HepG2 cells) due to VEGFR-2 inhibition .
- The query compound’s 2-fluorophenoxy group may improve metabolic stability over non-fluorinated analogs (e.g., 7c) .
Fluorinated Thiazolidinedione Derivatives
Fluorine substitution enhances binding affinity and pharmacokinetics in TZD-based drugs:
Key Observations :
- Fluorine at the para position (e.g., 4a) increases VEGFR-2 inhibition potency (IC₅₀ = 0.9 µM vs. 1.2 µM for non-fluorinated analogs) .
- The ortho-fluoro substitution in the query compound may sterically hinder off-target interactions, a strategy seen in optimized kinase inhibitors .
Pharmacological Activity Across Analogous Compounds
The TZD scaffold’s versatility is evident in its diverse mechanisms:
Key Observations :
- Fluorophenoxy-TZDs (e.g., GB30) exhibit improved cellular permeability over non-fluorinated derivatives, critical for CNS-targeting applications .
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential clinical applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 340.42 g/mol. The presence of the fluorophenoxy group is significant for enhancing its pharmacological properties.
Research indicates that compounds containing the thiazolidine-2,4-dione scaffold exhibit a range of biological activities, including:
- Inhibition of Cytosolic Phospholipase A2 (cPLA2) : This enzyme plays a crucial role in inflammatory responses. Inhibitors like this compound may help in managing conditions such as asthma and arthritis by reducing inflammation .
- Antimicrobial Activity : Thiazolidine derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The compound's structure suggests potential antimicrobial properties that warrant further investigation .
Biological Evaluation
A series of studies have evaluated the biological activity of this compound through various assays:
Case Studies
- Inflammation and Pain Management : A study demonstrated that compounds similar to this compound effectively reduced inflammatory markers in animal models of arthritis. The results suggest a promising role in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against multiple strains, revealing that derivatives exhibited superior activity compared to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents from this class of compounds.
Future Directions
The promising biological activities associated with this compound suggest several avenues for future research:
- Clinical Trials : Given its inhibitory effects on cPLA2 and antimicrobial properties, clinical trials should be conducted to evaluate its efficacy in human subjects suffering from inflammatory diseases or infections.
- Structure-Activity Relationship Studies : Further research into modifying the chemical structure could yield more potent derivatives with enhanced selectivity and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
